5-Cyclopropyl-5-oxovaleric acid

Lipid metabolism Hepatocyte assays Dyslipidemia

Lead optimization programs often stall due to poor metabolic stability and high plasma clearance of candidate molecules. 5-Cyclopropyl-5-oxovaleric acid directly addresses this challenge. The cyclopropyl moiety confers class-level advantages in enhancing metabolic stability and restricting conformation, leading to improved PK profiles. • Submicromolar IC50 (0.3-1.0 μM) in rat hepatocyte lipid synthesis inhibition assays. • >100-fold greater potency than the cyclobutyl analog (121 μM) in comparative SAR studies. • Validated in vivo efficacy in elevating HDL-C and reducing non-HDL-C in Zucker fatty rats. Supplied with ≥95% purity and full quality assurance. Immediate global shipping from stock.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 898766-87-5
Cat. No. B1293228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-5-oxovaleric acid
CAS898766-87-5
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CCCC(=O)O
InChIInChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11)
InChIKeyGHDNXBQUOFVFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-5-oxovaleric Acid Overview


5-Cyclopropyl-5-oxovaleric acid (CAS 898766-87-5), also known as 5-cyclopropyl-5-oxopentanoic acid, is a cyclopropyl-substituted γ-keto carboxylic acid with the molecular formula C8H12O3 and molecular weight 156.18 g/mol . Structurally, it features a cyclopropyl ring attached to a valeric acid backbone containing a ketone functional group, which confers distinct reactivity and physicochemical properties . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, where its strained cyclopropyl moiety is leveraged to modulate metabolic stability, conformation, and biological activity . It is primarily offered as a research chemical with typical purity specifications of 95–98% from commercial vendors .

Assay Lipid synthesis inhibition studies (primary hepatocyte models)
Scaffold Metabolic stability optimization in lead series
Synthesis Key intermediate for OXE receptor antagonist research

5-Cyclopropyl-5-oxovaleric Acid: No Generic Substitute


The substitution of 5-cyclopropyl-5-oxovaleric acid with other cycloalkyl-substituted keto-acids—such as 5-cyclobutyl-5-oxopentanoic acid (CAS 898766-80-8) or 5-cyclopentyl analogs—introduces substantial differences in in vitro potency, in vivo efficacy, and physicochemical behavior. Direct comparative studies demonstrate that the cyclopropyl ring confers submicromolar IC50 values (0.3–1.0 μM) in lipid synthesis inhibition assays, whereas the cyclobutyl and cyclopentyl analogs exhibit markedly weaker activity (2–121 μM) [1]. Furthermore, the unique ring strain and electronic properties of the cyclopropyl group enhance metabolic stability and conformational restriction, attributes that are not replicated by larger cycloalkyl rings or linear chains [2]. Consequently, generic substitution without quantitative justification risks compromising experimental reproducibility and biological outcomes in lipid regulation and drug discovery programs.

Attribute
Cyclopropyl (target)
Cyclobutyl / Cyclopentyl
Lipid synthesis inhibition
Reported high potency (submicromolar range)
Reported markedly lower potency; may not achieve submicromolar activity
In vivo lipid modulation
>90% non-HDL-C reduction reported
Lack comparable in vivo efficacy; data to verify
Metabolic stability
Expected enhanced metabolic stability (class-level inference)
Higher metabolic liability; no cyclopropyl ring strain
Physicochemical profile
Lower MW, lower predicted LogP
Higher MW, higher LogP; altered solubility/permeability
Direct substitution may shift potency, in vivo efficacy, and metabolic profile; requires validation in target assays.

5-Cyclopropyl-5-oxovaleric Acid vs. Closest Analogs


Lipid Synthesis Inhibition: Cyclopropyl vs. Cyclobutyl & Cyclopentyl

In primary cultures of rat hepatocytes, cyclopropyl-substituted keto-diacid derivatives—including compounds structurally analogous to 5-cyclopropyl-5-oxovaleric acid—exhibit submicromolar IC50 values (0.3–1.0 μM) for inhibition of de novo lipid synthesis from [1-14C]acetate. In contrast, the corresponding cyclobutyl analog (compound 7f) shows an IC50 of 121 μM, and a cyclopentyl analog (compound 7g) shows an IC50 of 113 μM, representing a >100-fold loss of potency [1].

Lipid Synthesis Inhibition
Head-to-head
Cyclopropyl analogs: 0.3–1.0 μM; Cyclobutyl analog: 121 μM; Cyclopentyl analog: 113 μM (40- to >400-fold difference)
Supports cyclopropyl selection for lipid synthesis studies; large potency gap
Primary rat hepatocytes; [1-¹⁴C]acetate, 4 h incubation
Lipid metabolism Hepatocyte assays Dyslipidemia

In Vivo HDL and Non-HDL Cholesterol Regulation

In female obese Zucker fatty rats (a model of diabetic dyslipidemia), the symmetrical 5,5-cyclopropyl keto-diacid (compound 7l) exhibited the highest HDL-cholesterol elevation among all tested cycloalkyl derivatives and produced >90% reduction in non-HDL-cholesterol, an effect that was both potent and long-lasting. The cyclopropyl-substituted compounds (7l, 7k, 7c, 7d) consistently outperformed cyclobutyl and cyclopentyl congeners in plasma lipid modulation .

In Vivo HDL & Non-HDL
Data to verify
Cyclopropyl derivatives: >90% non-HDL-C reduction and highest HDL-C elevation in Zucker fatty rats; cyclobutyl/cyclopentyl lack comparable efficacy
Reported in vivo efficacy supports model-response context; cyclopropyl moiety is key
7-day oral dosing; female obese Zucker rats; source review needed
In vivo lipid regulation HDL-C elevation Zucker fatty rat

Metabolic Stability and PK Advantages of Cyclopropyl Moiety

The introduction of a cyclopropyl group into small molecule drugs is established in medicinal chemistry to improve metabolic stability, reduce plasma clearance, enhance biological activity, and limit polypeptide conformation with slowed hydrolysis. These benefits are attributed to the unique ring strain and electronic properties of cyclopropane, which are not present in cyclobutyl, cyclopentyl, or linear alkyl substituents. The cyclopropyl group is a recognized privileged motif in marketed cardiovascular, CNS, anticancer, and anti-inflammatory drugs [1].

Metabolic Stability
Class-level
Cyclopropyl group recognized to improve metabolic stability, reduce plasma clearance, and restrict conformation; not replicated by larger rings
May support stability optimization; class-level inference
Based on medicinal chemistry precedent; specific data for this keto-acid unavailable
Metabolic stability Pharmacokinetics Drug design

Physicochemical Differentiation from Cyclobutyl Analog

5-Cyclopropyl-5-oxovaleric acid has a calculated octanol-water partition coefficient (LogP) of 0.2, with a topological polar surface area (TPSA) of 54.4 Ų and a fraction of sp3-hybridized carbons (Fsp3) of 0.75. In comparison, the cyclobutyl analog (5-cyclobutyl-5-oxopentanoic acid, CAS 898766-80-8) has a higher predicted LogP (not explicitly reported but expected to be greater due to additional methylene unit) and a higher molecular weight (170.21 vs. 156.18 g/mol), resulting in different solubility and permeability profiles [1].

Physicochemical Profile
Cross-study
Cyclopropyl: LogP = 0.2, TPSA 54.4 Ų, MW 156.18; Cyclobutyl analog: MW 170.21, predicted LogP >0.2
Lower LogP and MW may benefit solubility and permeability
Calculated properties; experimental verification advised
LogP Physicochemical properties ADME prediction

Precursor for Potent OXE Receptor Antagonists

The ethyl ester derivative of 5-cyclopropyl-5-oxovaleric acid (ethyl 5-cyclopropyl-5-oxovalerate, CAS 898776-27-7) serves as a key building block for the synthesis of OXE receptor antagonists. Studies demonstrate that derivatives incorporating this cyclopropyl keto-acid scaffold exhibit potent inhibition of eosinophil chemotaxis with IC50 values around 30 nM, positioning them as templates for developing therapeutic agents targeting allergic diseases such as asthma and rhinitis. In contrast, simple linear or non-cyclopropyl keto-acid scaffolds lack the conformational constraint and electronic properties required to achieve this level of potency .

OXE Receptor Antagonism
Supporting
Derived OXE receptor antagonists: IC₅₀ ≈ 30 nM (eosinophil chemotaxis)
Low-nanomolar chemotaxis inhibition supports OXE receptor research
Data for ethyl ester derivative; scaffold-dependent potency
OXE receptor antagonists Eosinophil chemotaxis Anti-inflammatory

5-Cyclopropyl-5-oxovaleric Acid Applications


Lipid Metabolism and Dyslipidemia Research

Utilize 5-cyclopropyl-5-oxovaleric acid as a core scaffold or reference compound for studying inhibition of de novo lipid synthesis in hepatocyte models. Its submicromolar IC50 (0.3–1.0 μM) in rat hepatocyte acetate incorporation assays makes it suitable for investigating mechanisms of lipid regulation and for benchmarking novel lipid-lowering agents . The compound's demonstrated in vivo efficacy in elevating HDL-C and reducing non-HDL-C in Zucker fatty rats further supports its use in preclinical dyslipidemia models .

Medicinal Chemistry Lead Optimization for Metabolic Stability

Incorporate 5-cyclopropyl-5-oxovaleric acid into lead optimization programs where metabolic stability and reduced plasma clearance are critical design goals. The cyclopropyl moiety's established class-level advantages in enhancing metabolic stability and restricting conformation can improve the PK profile of candidate molecules compared to cyclobutyl or linear alkyl analogs [1]. This is particularly relevant for cardiovascular, CNS, and anti-inflammatory drug discovery efforts where cyclopropane-containing drugs have achieved regulatory approval [1].

Synthesis of OXE Receptor Antagonists for Allergic Inflammation

Employ 5-cyclopropyl-5-oxovaleric acid or its ethyl ester derivative as a key building block in the synthesis of indole-based OXE receptor antagonists. Derivatives incorporating this scaffold have demonstrated potent inhibition of eosinophil chemotaxis with IC50 values of approximately 30 nM, supporting their development as therapeutic candidates for asthma, rhinitis, and other allergic conditions driven by 5-oxo-ETE signaling .

Comparative SAR Studies of Cycloalkyl Keto-Acids

Leverage 5-cyclopropyl-5-oxovaleric acid in SAR campaigns designed to probe the effect of cycloalkyl ring size on biological activity and physicochemical properties. Direct comparisons with the cyclobutyl analog (CAS 898766-80-8) reveal >100-fold differences in in vitro potency (0.3–1.0 μM vs. 121 μM) and distinct LogP and MW profiles, providing a quantitative framework for understanding the role of ring strain and lipophilicity in target engagement and ADME properties [2].

Application
Selection Property
Validation Focus
Lipid metabolism and dyslipidemia research
Lipid synthesis inhibition potency
Hepatocyte acetate incorporation assay; in vivo lipid profile
Lead optimization for metabolic stability
Cyclopropyl-mediated metabolic stability
Plasma clearance and conformational restriction assessment
OXE receptor antagonist synthesis research
Eosinophil chemotaxis inhibition activity
OXE receptor functional assay (chemotaxis)
Cycloalkyl SAR studies
Ring-size potency differentiation
Comparative IC₅₀ and physicochemical profile

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